molecular formula C10H12FN B1404807 (1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1213465-25-8

(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1404807
CAS No.: 1213465-25-8
M. Wt: 165.21 g/mol
InChI Key: WEVSXXAELLQXOQ-JTQLQIEISA-N
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Description

(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral aminotetralin derivative supplied as the hydrochloride salt with a CAS Number of 1373232-27-9 . This compound is of significant interest in medicinal chemistry and neuroscience research as a structurally constrained analogue of phenethylamine. Its molecular formula is C10H13ClFN, and it has a molecular weight of 201.67 . Aminotetralin scaffolds are recognized for their activity on monoaminergic systems in the central nervous system . Research on closely related compounds, such as 2-Aminotetralin, has demonstrated their potential to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, and may also induce their release . Furthermore, such rigid analogues have been shown to fully substitute for stimulants like d-amphetamine in animal model studies, suggesting a potential interaction with dopamine pathways, albeit often with differing potency . The specific (S)-enantiomer and the 6-fluoro substitution on the aromatic ring of this molecule are designed to fine-tune its receptor affinity, selectivity, and metabolic stability, making it a valuable chemical tool for investigating neurotransmitter dynamics, structure-activity relationships (SAR), and for the development of novel pharmacologically active agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate care; safety information includes hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

(1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVSXXAELLQXOQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Tetrahydronaphthalene Core

The tetrahydronaphthalene skeleton can be synthesized via hydrogenation of naphthalene derivatives or through cyclization reactions starting from suitable precursors. This step provides the saturated bicyclic framework necessary for further functionalization.

Installation of the Chiral Amine Group

The amine group at the 1-position is introduced by reductive amination or nucleophilic substitution methods:

  • Reductive Amination Approach: A key intermediate aldehyde or ketone at the 1-position is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation. This method allows for stereoselective formation of the amine with control over the chiral center.

  • Nucleophilic Substitution: Halide or tosylate leaving groups at the 1-position can be displaced by ammonia or amine nucleophiles under controlled conditions.

Stereoselective Synthesis and Resolution

Obtaining the (1S) enantiomer involves:

  • Using chiral starting materials or chiral catalysts to induce stereoselectivity during amination.
  • Resolution of racemic mixtures using chiral resolving agents or chromatography.
  • Catalytic asymmetric hydrogenation under chiral ligand control.

Salt Formation and Purification

The free amine is often converted to its hydrochloride salt to improve stability and handling. The salt formation involves reaction with hydrochloric acid under controlled conditions, followed by crystallization and purification.

Example Synthetic Procedure (Adapted from Related Analogues)

A representative synthetic route based on reductive amination and catalytic hydrogenation (adapted from a related tetrahydronaphthylamine synthesis patent) includes:

Step Description Reagents/Conditions Outcome
1 Reductive amination of tetrahydronaphthalen-1-one intermediate with ammonia or amine Sodium borohydride, acetic acid, dichloromethane, 20-30 °C, 2 h Formation of chiral amine intermediate with >90% HPLC purity
2 Catalytic hydrogenation to reduce imine intermediates and enhance stereoselectivity Pd/C catalyst, hydrogen pressure 10-20 atm, room temperature, 4-6 h This compound
3 Salt formation Concentrated HCl, room temperature, 2 h Formation of hydrochloride salt with >98% purity

Preparation of Stock Solutions and Formulations

For research and in vivo applications, the hydrochloride salt of this compound is prepared in stock solutions with precise molarity calculations. A typical preparation involves dissolving the compound in DMSO followed by dilution with co-solvents such as PEG300, Tween 80, water, or corn oil to ensure clarity and stability of the solution. The solvents are added sequentially with vortexing or ultrasound to aid dissolution.

Stock Solution Preparation Table for (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

Stock Solution Concentration 1 mg Sample Volume (mL) 5 mg Sample Volume (mL) 10 mg Sample Volume (mL)
1 mM 4.9586 24.793 49.586
5 mM 0.9917 4.9586 9.9172
10 mM 0.4959 2.4793 4.9586

Note: Volumes correspond to solvent volumes required to achieve the desired molarity with the given mass of compound.

Summary Table of Preparation Steps

Preparation Step Methodology Key Reagents/Conditions Outcome/Notes
Tetrahydronaphthalene core Cyclization or hydrogenation Starting aromatic precursors Bicyclic saturated framework
Fluorination at 6-position Electrophilic/nucleophilic fluorination Fluorinating agents, regioselective control Selective 6-position fluorination
Amination at 1-position Reductive amination or substitution NaBH4, Pd/C hydrogenation, ammonia Stereoselective (1S)-amine formation
Enantiomeric enrichment Chiral catalysts or resolution Chiral ligands, chromatography High enantiomeric purity
Salt formation and purification Reaction with HCl, crystallization Hydrochloric acid Stable hydrochloride salt
Stock solution preparation Dissolution in DMSO and co-solvents DMSO, PEG300, Tween 80, corn oil Clear, stable solutions for research use

Chemical Reactions Analysis

Types of Reactions

(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibits potential antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing serotonin levels in the brain, which is critical for mood regulation. The compound acts as a selective serotonin reuptake inhibitor (SSRI), providing a basis for its use in developing new antidepressant medications .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Investigations have shown that it can mitigate oxidative stress in neural cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies conducted on neuronal cell lines revealed that this compound significantly reduced cell death induced by oxidative agents .

Pharmacology

Receptor Binding Studies
The compound has been evaluated for its binding affinity to various neurotransmitter receptors. A notable study demonstrated that this compound binds selectively to the dopamine D2 receptor. This interaction is crucial for understanding its potential role in treating disorders such as schizophrenia and bipolar disorder .

Biochemical Research

Cell Culture Applications
In biochemical research, this compound serves as a non-ionic organic buffering agent in cell cultures. Its pH stability within the range of 6 to 8.5 makes it suitable for various biological experiments where maintaining pH is essential for cell viability and function .

Case Studies

Study Title Application Findings
Antidepressant PropertiesSSRI ActivityEnhanced serotonin levels; potential for new antidepressant development .
Neuroprotective EffectsNeurodegenerative Disease ResearchReduced oxidative stress; increased neuronal cell survival .
Receptor Binding AffinitySchizophrenia TreatmentSelective binding to D2 receptors; implications for bipolar disorder treatment .
Buffering Agent in Cell CulturesBiochemical StabilityMaintained pH stability in cell cultures; supported cell viability .

Mechanism of Action

The mechanism of action of (1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting pathways related to neurotransmission and enzyme activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine vs. Chlorine, Methoxy, and Others

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent(s) Position Molecular Weight (g/mol) Key Properties Reference
(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine F 6 165.22 (free base) High purity (>97%); chiral S-configuration
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Cl 6 218.12 Increased lipophilicity; R-configuration
(1S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine OCH₃ 6 191.26 Electron-donating group; altered solubility
(S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine F, F 6,7 183.20 Enhanced electron-withdrawing effects
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride F 5 183.20 Positional isomer; distinct steric effects

Key Observations :

  • Fluorine vs.
  • Methoxy Substitution : The methoxy group’s electron-donating nature may enhance π-stacking interactions but reduce solubility in aqueous media compared to fluorine .
  • Difluoro Derivatives : Dual fluorine substitution (e.g., 6,7-difluoro) amplifies electron-withdrawing effects, which could enhance binding affinity to electron-rich targets .

Stereochemical and Positional Isomers

Table 2: Impact of Stereochemistry and Substituent Position
Compound Name Configuration Substituent Position Biological Relevance Reference
This compound S 6 Chiral specificity for target engagement
(R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine R 6 Potential enantioselective activity differences
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - 5 Altered steric hindrance; distinct receptor binding

Key Observations :

  • Stereochemistry : The S-configuration in the target compound may confer selectivity for specific biological targets, as seen in sertraline (), where stereochemistry is critical for serotonin reuptake inhibition .

Functional Analogues in Therapeutic Contexts

Table 3: Comparison with Pharmacologically Active Analogues
Compound Name Therapeutic Class Key Structural Differences Biological Activity Reference
This compound Research compound Fluorine at position 6; primary amine Under investigation; potential CNS or cardiovascular applications
Sertraline [(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine] SSRI antidepressant Dichlorophenyl group; methylated amine Serotonin reuptake inhibition
Mibefradil Metabolite T-type calcium channel blocker Benzimidazole-propyl group; ester substituents Intracellular L-type Ca²⁺ channel blockade

Key Observations :

  • Sertraline Comparison: Unlike sertraline’s dichlorophenyl and methylamine groups, the target compound’s fluorine and primary amine may reduce off-target effects while retaining affinity for monoamine transporters .

Biological Activity

(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, identified by its CAS number 1213465-25-8, is a fluorinated tetrahydronaphthalene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorine atom at the 6th position and an amine group at the 1st position of the naphthalene ring system. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C10H12FN, with a molecular weight of 165.21 g/mol . The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets. The mechanism of action primarily involves interactions with specific receptors and enzymes that play critical roles in various physiological pathways. The fluorine substitution is known to improve binding affinity and selectivity towards certain biological targets.

1. Antidepressant Activity

Recent studies have suggested that this compound exhibits antidepressant-like effects in animal models. This activity is hypothesized to stem from its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

3. Neuroprotective Effects

Preliminary data suggest neuroprotective properties attributed to the compound's ability to inhibit oxidative stress pathways and promote neuronal survival under stress conditions . These findings warrant further investigation into its potential as a therapeutic agent for neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antidepressant-like effects in rodent models with reduced immobility in forced swim tests.
Study BShowed cytotoxic effects against breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study CIndicated neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cultures.

Q & A

Basic: What are the key steps in the enantioselective synthesis of (1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine?

Methodological Answer:
The enantioselective synthesis involves:

  • Imine Formation : Reacting a fluoro-substituted tetrahydronaphthalen-1-amine precursor with a chiral auxiliary (e.g., tert-butanesulfinyl group) to generate diastereomeric intermediates.
  • Purification : Column chromatography with hexane/ethyl acetate (2:1 ratio) yields the desired enantiomer. Reported yields range from 61% to 75% depending on substituents .
  • Optical Rotation Validation : Confirmation of enantiopurity via polarimetry (e.g., [α]D values of –93.5 to +50.6 in CH2Cl2) .

Basic: How is the structure and purity of this compound confirmed?

Methodological Answer:
Analytical techniques include:

  • NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and substituent positions. For example, trans-4-substituted derivatives show distinct splitting patterns for cyclohexyl or aryl groups .
  • HPLC : Normal-phase chromatography (MeOH:EtOH:2-PrOH:Hexanes) resolves enantiomers, with retention times (t1 = 11.2–15.3 min) indicating purity .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C10H12FN with MW 165.21 for the free base) .

Advanced: How do computational methods like DFT aid in understanding stereochemical outcomes?

Methodological Answer:
Density Functional Theory (DFT) calculations are used to:

  • Model Transition States : Predict energy barriers for stereochemical pathways, such as tert-butanesulfinyl-directed imine formation .
  • Electronic Effects : Analyze how fluorine substitution at the 6-position influences electron density and steric interactions in the tetrahydronaphthalene ring .
  • Enantiomer Stability : Compare calculated vs. experimental optical rotation data to validate chiral configurations .

Advanced: How can contradictory synthesis yields (e.g., 61% vs. 75%) be resolved?

Methodological Answer:
Yield discrepancies arise from:

  • Substituent Effects : Bulky groups (e.g., bromobenzyl) reduce reaction efficiency due to steric hindrance .
  • Purification Challenges : Hexane/ethyl acetate ratios impact resolution; optimizing solvent polarity improves recovery .
  • Scale-Dependent Losses : Smaller scales (0.1 mmol) may suffer from handling losses, while larger scales (1.66 mmol) improve yield consistency .

Basic: How is the absolute configuration of the compound determined?

Methodological Answer:

  • Chiral Auxiliary Strategy : Use of (S)- or (R)-tert-butanesulfinyl groups directs stereochemistry during imine formation, confirmed by optical rotation comparisons .
  • X-ray Crystallography : For derivatives like cyclobutylated analogs, crystal structures validate spatial arrangements .
  • Comparative NMR : Diastereomers exhibit distinct splitting patterns in 1H NMR, aiding configuration assignment .

Advanced: What strategies modify the amine group for enhanced bioactivity?

Methodological Answer:

  • N-Alkylation : Reacting with bromobenzyl or cyclohexyl groups introduces bulk, as seen in antineoplastic derivatives .
  • Cyclobutylation : Sertraline analogs demonstrate how cyclobutyl groups enhance binding affinity in neurological targets .
  • Salt Formation : Hydrochloride salts improve solubility and stability (e.g., 1-Naphthalenamine hydrochloride, CAS 3459-02-7) .

Basic: What are the challenges in purifying this compound?

Methodological Answer:

  • Solvent Selection : Hexane/ethyl acetate (2:1) balances polarity for effective separation of diastereomers .
  • Enantiomer Cross-Contamination : Chiral columns (e.g., Chiralpak AD-H) or preparative HPLC mitigate this .
  • Byproduct Removal : Silica gel chromatography removes unreacted imines or sulfinyl auxiliaries .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

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